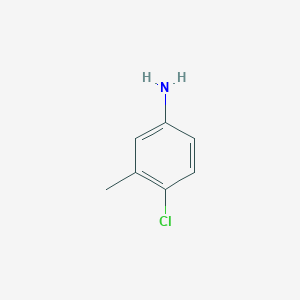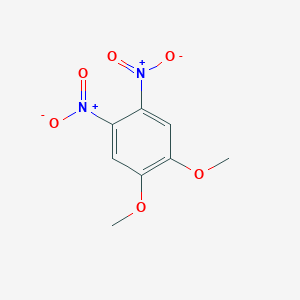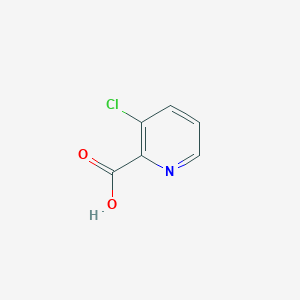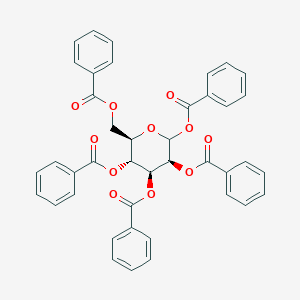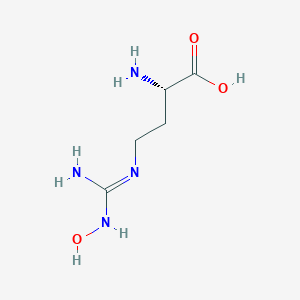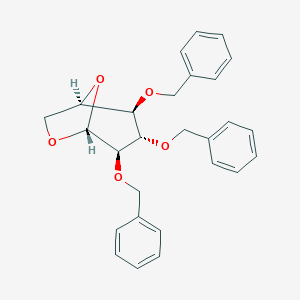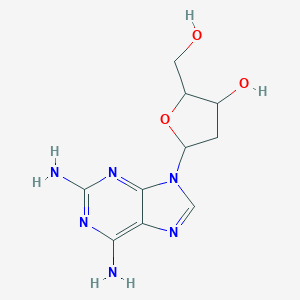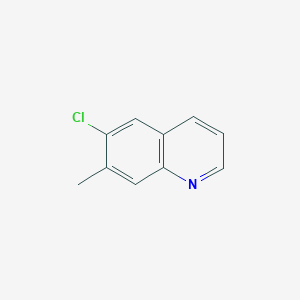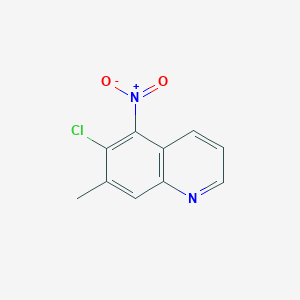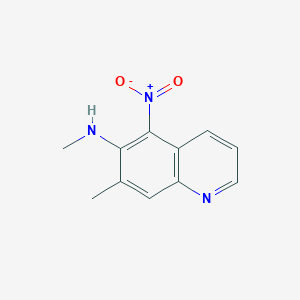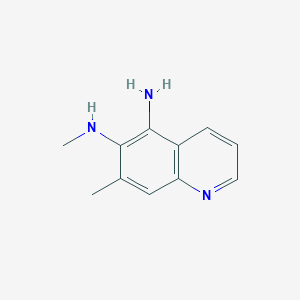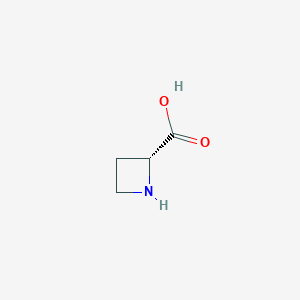
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid
描述
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propionic acid moiety with two methyl groups at the alpha position. This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .
准备方法
The synthesis of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-mercaptophenylacetic acid and isobutyraldehyde.
Reaction Conditions: The key reaction involves the condensation of 4-mercaptophenylacetic acid with isobutyraldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major products formed from these reactions include disulfides, alcohols, and thioethers .
科学研究应用
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid has several scientific research applications:
作用机制
The mechanism of action of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid involves its thiol group, which can undergo redox reactions. The compound can form reversible maleimide-thiol adducts, making it useful in the design of hydrogels sensitive to glutathione. These hydrogels degrade in the presence of glutathione, releasing their contents in a controlled manner . The molecular targets and pathways involved include the retro Michael-type addition reactions and the formation of succinimide thioether linkages .
相似化合物的比较
Similar compounds to 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid include:
4-Mercaptophenylpropionic Acid: Lacks the two methyl groups at the alpha position, resulting in different chemical properties and reactivity.
2,2-Dimethyl-3-(4-hydroxyphenyl)propionic Acid: Contains a hydroxyl group instead of a mercapto group, leading to different applications and reactivity patterns.
The uniqueness of this compound lies in its combination of a mercapto group and a propionic acid moiety with two alpha methyl groups, which imparts specific reactivity and stability characteristics .
属性
IUPAC Name |
2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,10(12)13)7-8-3-5-9(14)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDIJXPNRJHFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391726 | |
| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-80-5 | |
| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


